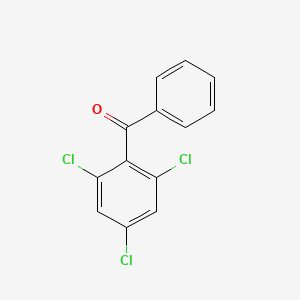

Phenyl(2,4,6-trichlorophenyl)methanone

Description

Phenyl(2,4,6-trichlorophenyl)methanone is a diaryl ketone characterized by a central carbonyl group flanked by a phenyl ring and a 2,4,6-trichlorophenyl moiety. The 2,4,6-trichlorophenyl group imparts significant steric bulk and electron-withdrawing properties due to the chlorine atoms, which influence both chemical reactivity and physical stability. This compound has been utilized in diverse applications:

- Synthetic Chemistry: It serves as a key reagent in the generation of mixed anhydrides for amide bond formation, demonstrating superior yields compared to other aryl substituents (e.g., 3-nitrophenyl or pivaloyl) .

- Biological Activity: Derivatives of this compound, such as (6-chlorocyclohexa-2,4-dienyl)(1-(2,4,6-trichlorophenyl)pyrazolo[3,4-b]indol-8-yl)methanone, exhibit potent anti-inflammatory activity (85% inhibition at 100 mg/kg) .

- Materials Science: The trichlorophenyl group stabilizes luminescent organic radicals (e.g., tris(2,4,6-trichlorophenyl)methane radicals) by combining π-conjugation and steric hindrance, enhancing photostability and emission efficiency .

Properties

Molecular Formula |

C13H7Cl3O |

|---|---|

Molecular Weight |

285.5 g/mol |

IUPAC Name |

phenyl-(2,4,6-trichlorophenyl)methanone |

InChI |

InChI=1S/C13H7Cl3O/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h1-7H |

InChI Key |

QAHGFRPSVORUTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2,4,6-trichlorophenyl)methanone typically involves the reaction of phenylmagnesium bromide with 2,4,6-trichlorobenzoyl chloride. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the reactants. The general reaction scheme is as follows:

Preparation of Phenylmagnesium Bromide: Phenyl bromide is reacted with magnesium in dry ether to form phenylmagnesium bromide.

Reaction with 2,4,6-Trichlorobenzoyl Chloride: The phenylmagnesium bromide is then reacted with 2,4,6-trichlorobenzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2,4,6-trichlorophenyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl derivatives, while oxidation and reduction can lead to the formation of different ketones or alcohols.

Scientific Research Applications

Phenyl(2,4,6-trichlorophenyl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl(2,4,6-trichlorophenyl)methanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Phenyl(2,4,6-trichlorophenyl)methanone are best understood through comparison with analogous diaryl methanones. Below is a detailed analysis:

Structural and Electronic Properties

| Compound Name | Substituents | Molecular Weight | Key Electronic Effects |

|---|---|---|---|

| This compound | 2,4,6-Trichlorophenyl | ~325.5 | Strong electron-withdrawing, steric bulk |

| Phenyl(2-(trifluoromethyl)phenyl)methanone | 2-Trifluoromethylphenyl | ~264.2 | Extreme electron-withdrawing (CF3 group) |

| (4-Methoxyphenyl)[2,4,6-tris(isopropyl)phenyl]methanone | 2,4,6-Tris(isopropyl)phenyl | 338.5 | Steric hindrance (no electron withdrawal) |

| Phenyl(2,4,6-trimethoxyphenyl)methanone | 2,4,6-Trimethoxyphenyl | ~302.3 | Electron-donating (methoxy groups) |

- Trichlorophenyl vs. Trifluoromethyl: While both groups are electron-withdrawing, the CF3 group in phenyl(2-(trifluoromethyl)phenyl)methanone induces greater inductive effects but lacks the steric bulk of trichlorophenyl. This difference impacts reactivity in radical reactions, where trichlorophenyl stabilizes intermediates more effectively .

- Trichlorophenyl vs. Tris(isopropyl)phenyl: The tris(isopropyl)phenyl group in Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- provides steric shielding without electronic withdrawal, making it less effective in stabilizing reactive intermediates .

Physical and Stability Properties

- Thermal Stability: Trichlorophenyl-substituted methanones exhibit higher melting points (>200°C) due to halogen-mediated crystal packing, whereas methoxy-substituted analogs (e.g., phenyl(2,4,6-trimethoxyphenyl)methanone) melt at lower temperatures (~150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.